Monoacylglycerol Lipase Inhibitor 21

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Monoacylglycerol Lipase Inhibitor 21 is a compound designed to inhibit the activity of monoacylglycerol lipase, an enzyme responsible for the hydrolysis of monoacylglycerols into free fatty acids and glycerol. This enzyme plays a crucial role in the metabolism of 2-arachidonoylglycerol, an endocannabinoid involved in various physiological processes, including pain sensation, inflammation, and neuroprotection .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Monoacylglycerol Lipase Inhibitor 21 typically involves the preparation of benzylpiperidine derivativesCommon reagents used in these reactions include benzyl halides and piperidine derivatives .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and minimize the formation of by-products .

Análisis De Reacciones Químicas

Types of Reactions

Monoacylglycerol Lipase Inhibitor 21 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced form.

Substitution: Nucleophilic substitution reactions are common, where benzyl groups are introduced or replaced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Benzyl halides and piperidine derivatives are typical reagents.

Major Products

The major products formed from these reactions include various benzylpiperidine derivatives, which retain the inhibitory activity against monoacylglycerol lipase .

Aplicaciones Científicas De Investigación

Monoacylglycerol Lipase Inhibitor 21 has a wide range of scientific research applications:

Mecanismo De Acción

Monoacylglycerol Lipase Inhibitor 21 exerts its effects by binding to the active site of monoacylglycerol lipase, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of 2-arachidonoylglycerol, leading to increased levels of this endocannabinoid. The elevated levels of 2-arachidonoylglycerol activate cannabinoid receptors, which are involved in modulating pain, inflammation, and neuroprotection .

Comparación Con Compuestos Similares

Similar Compounds

JZL184: A potent and selective inhibitor of monoacylglycerol lipase, used in various preclinical studies.

Uniqueness

Monoacylglycerol Lipase Inhibitor 21 is unique due to its specific binding affinity and selectivity for monoacylglycerol lipase. Unlike some other inhibitors, it offers a balanced profile of potency and selectivity, making it a valuable tool for both research and therapeutic applications .

Actividad Biológica

Monoacylglycerol Lipase Inhibitor 21 (MAGL Inhibitor 21) is a compound that has garnered attention due to its role in modulating the endocannabinoid system, particularly through the inhibition of monoacylglycerol lipase (MAGL). This enzyme is crucial for the degradation of 2-arachidonoylglycerol (2-AG), an endocannabinoid involved in various physiological processes. The inhibition of MAGL can lead to increased levels of 2-AG, which has implications for therapeutic strategies in pain management, inflammation, and cancer treatment.

MAGL is a serine hydrolase that catalyzes the hydrolysis of monoacylglycerols into free fatty acids and glycerol. Specifically, it hydrolyzes 2-AG into arachidonic acid, which can subsequently be converted into pro-inflammatory mediators. By inhibiting MAGL, compounds like MAGL Inhibitor 21 can increase the availability of 2-AG, enhancing its signaling through cannabinoid receptors CB1 and CB2 .

Key Properties

- Inhibition Type : Reversible

- Inhibition Constant (Ki) : 0.4 μM for MAGL .

- Selectivity : Demonstrates selectivity over other serine hydrolases involved in lipid metabolism .

Biological Effects

The biological activity of MAGL Inhibitor 21 has been investigated through various studies, highlighting its potential therapeutic applications:

- Pain Management : Studies have shown that inhibition of MAGL can lead to antinociceptive effects without the psychoactive side effects typically associated with CB1 receptor activation. For instance, LEI-515, a related MAGL inhibitor, demonstrated efficacy in reducing neuropathic pain without activating CB1 receptors .

- Anti-inflammatory Effects : The compound has been observed to attenuate inflammation in models of acute liver injury and other inflammatory conditions by increasing peripheral levels of 2-AG, which exerts anti-inflammatory effects through CB2 receptor activation .

- Cancer Metastasis : Research indicates that MAGL inhibitors can suppress cancer cell metastasis. For example, JZL184, another MAGL inhibitor, was shown to reduce lung cancer cell invasion in vitro and in vivo by modulating the endocannabinoid system .

Table 1: Summary of Biological Activities

Case Study: Neuropathic Pain Relief

A study utilizing LEI-515 demonstrated significant reductions in chemotherapy-induced neuropathic pain in mice. The antinociceptive effect was specifically blocked by CB2 antagonists, indicating a targeted mechanism that avoids common side effects associated with central CB1 activation .

Case Study: Liver Injury Model

In a model of CCl₄-induced acute liver injury, LEI-515 not only increased peripheral 2-AG levels but also reduced markers of liver damage and inflammation. This suggests that peripheral MAGL inhibition may provide a safer alternative for treating conditions linked to inflammation and oxidative stress .

Propiedades

IUPAC Name |

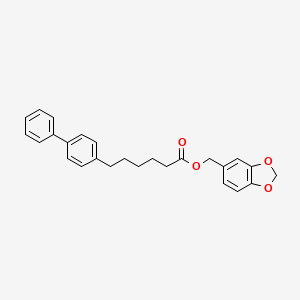

1,3-benzodioxol-5-ylmethyl 6-(4-phenylphenyl)hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O4/c27-26(28-18-21-13-16-24-25(17-21)30-19-29-24)10-6-1-3-7-20-11-14-23(15-12-20)22-8-4-2-5-9-22/h2,4-5,8-9,11-17H,1,3,6-7,10,18-19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFJKVGCIWVHQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)COC(=O)CCCCCC3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.